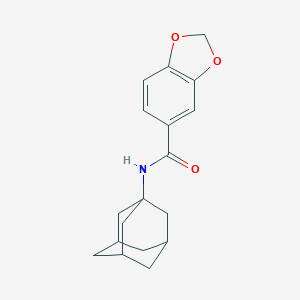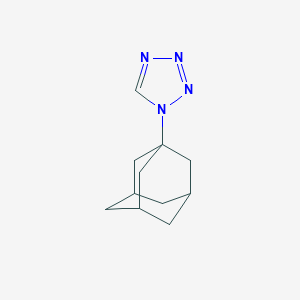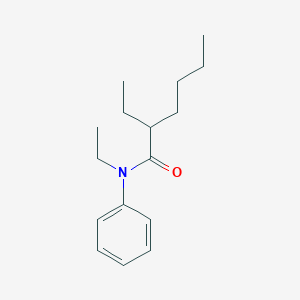![molecular formula C21H23NO2 B263431 2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)
2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as bath salts. MDPV is a potent stimulant that has been associated with numerous cases of abuse and overdose.
Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
- Antihistaminic Activity : The synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines, related to the chemical structure , demonstrated potent antihistamine properties after oral administration in animal models (Janssens et al., 1985).
- Transformation into Constrained Amino Acids and Amino Alcohols : The study on 2-(2-Cyano-2-phenylethyl)aziridines, related to the chemical compound, showed potential for the synthesis of various biologically significant derivatives (Vervisch et al., 2010).
- Synthesis of 2,4-Diarylthiazoles : Research involving 2-(hydroxyimino)-2-phenylethyl arenedithiocarboxylates, similar to the chemical , contributed to a new synthesis method for 2,4-diarylthiazoles (Ishida et al., 1985).
- Alkaloid Isolation in Plants : Piperidine derivatives, closely related to the compound of interest, were isolated from plants like Lobelia siphilitica, showing potential in natural product chemistry (Kesting et al., 2009).
Chemical and Material Science Applications
- Nematic Polyurethanes Synthesis : Research involving 4,4′-Bipiperidine, a compound structurally similar, led to the development of nematic polyurethanes with potential applications in material science (Kricheldorf & Awe, 1989).
- Bi-phenylethylchromone Derivatives in Agalwood : A study on bi-2-(2-phenylethyl)chromones from "Jinko" agalwood, structurally related to the compound, contributed to understanding of natural product chemistry in woods (Iwagoe et al., 1989).
Medicinal Chemistry Applications
- Synthesis of Anticancer Compounds : A study on 2-Oxo-2H-chromenylpyrazolecarboxylates, structurally related, focused on synthesizing compounds with potential anticancer activity (Kumar et al., 2013).
- Analgesic Activity : N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, structurally similar, were studied for their potent analgesic effects with high safety margins (Van Bever et al., 1976).
Pharmacophore Mapping and Drug Design
- Muscarinic M(3) Receptor Antagonists : A study using pharmacophore mapping identified novel compounds, including derivatives similar to the compound of interest, as potential M(3) receptor antagonists (Marriott et al., 1999).
Propriétés
Nom du produit |
2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone |
|---|---|
Formule moléculaire |
C21H23NO2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-(6-phenacylpiperidin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C21H23NO2/c23-20(16-8-3-1-4-9-16)14-18-12-7-13-19(22-18)15-21(24)17-10-5-2-6-11-17/h1-6,8-11,18-19,22H,7,12-15H2 |
Clé InChI |
OMAMGHBETNHQJC-UHFFFAOYSA-N |
SMILES |
C1CC(NC(C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CC(NC(C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)



![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)




![N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)



